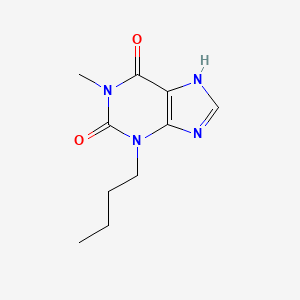
1-Methyl-3-butylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-butylxanthine, also known as this compound, is a useful research compound. Its molecular formula is C10H14N4O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Respiratory Applications
1-Methyl-3-butylxanthine has shown promise as a bronchodilator . In studies evaluating various xanthine derivatives, it was found to exert dose-dependent relaxant effects on tracheal smooth muscle. Specifically, it demonstrated stronger relaxant capabilities compared to traditional bronchodilators like theophylline, with effective concentrations ranging from 1×10−6 to 1×10−4 M .
Table 1: Relaxant Effects of this compound
| Concentration (M) | Relaxation Effect (%) |
|---|---|
| 1×10−6 | Moderate |
| 1×10−5 | Significant |
| 1×10−4 | Strong |
Oncology Applications
Recent research has highlighted the anticancer potential of this compound. It has been investigated for its ability to inhibit neoplastic transformation in cell cultures. For instance, studies indicate that certain xanthine analogues can prevent epidermal growth factor-induced malignant transformation in mouse epidermal cells, suggesting that this compound may play a role in cancer chemoprevention .
Table 2: Anticancer Activity of Xanthine Derivatives
| Compound | Inhibition of EGF-Induced Transformation (%) |
|---|---|
| This compound | TBD |
| 1-Ethyl-3-hexylxanthine | Highest among tested compounds |
| Caffeine | Lower inhibition compared to xanthines |
Cardiovascular Applications
The compound also exhibits potential benefits in cardiovascular health . Epidemiological studies suggest that methylxanthines may provide cardioprotection through various mechanisms, including vasodilation and improved myocardial function . The pharmacokinetics of these compounds indicate that they can enhance blood flow and reduce the risk of cardiovascular events.
Case Study: Cardioprotective Effects
A study exploring the long-term effects of methylxanthine consumption indicated a correlation between moderate intake and reduced incidence of heart disease .
Pharmacokinetic Properties
Understanding the pharmacokinetic characteristics is crucial for optimizing the therapeutic use of this compound. Research has shown that it possesses distinct pharmacokinetic properties compared to other xanthines, such as shorter half-lives and higher plasma protein binding . These characteristics can influence its efficacy and safety profile.
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-life | Shorter than theophylline |
| Plasma Protein Binding | Higher than theophylline |
| Hydrophobicity | Stronger than theophylline |
属性
CAS 编号 |
31542-48-0 |
|---|---|
分子式 |
C10H14N4O2 |
分子量 |
222.24 g/mol |
IUPAC 名称 |
3-butyl-1-methyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-3-4-5-14-8-7(11-6-12-8)9(15)13(2)10(14)16/h6H,3-5H2,1-2H3,(H,11,12) |
InChI 键 |
KYWKJKVQLGANBH-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C(=O)N(C1=O)C)NC=N2 |
规范 SMILES |
CCCCN1C2=C(C(=O)N(C1=O)C)NC=N2 |
Key on ui other cas no. |
31542-48-0 |
同义词 |
1-methyl-3-butylxanthine SC 2764 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















